molecular formula C7H3ClFKO2 B12312938 Potassium 2-chloro-4-fluorobenzoate

Potassium 2-chloro-4-fluorobenzoate

Cat. No.: B12312938
M. Wt: 212.65 g/mol
InChI Key: DMUGFBLRCCKJIZ-UHFFFAOYSA-M
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Description

Potassium 2-chloro-4-fluorobenzoate is a chemical compound that has garnered significant attention in various fields of research due to its unique properties. It is an organic compound with the molecular formula C7H3ClFKO2 and a molecular weight of 212.6 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-chloro-4-fluorobenzoate typically involves the reaction of 2-chloro-4-fluorobenzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the potassium hydroxide acts as a base to deprotonate the carboxylic acid group, forming the potassium salt . The reaction can be represented as follows:

C7H3ClFCOOH+KOHC7H3ClFKO2+H2O\text{C}_7\text{H}_3\text{ClFCOOH} + \text{KOH} \rightarrow \text{C}_7\text{H}_3\text{ClFKO}_2 + \text{H}_2\text{O} C7​H3​ClFCOOH+KOH→C7​H3​ClFKO2​+H2​O

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures to accelerate the reaction rate and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products include 2-chloro-4-fluorobenzoic acid.

    Reduction: Products include 2-chloro-4-fluorobenzyl alcohol.

Scientific Research Applications

Potassium 2-chloro-4-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The compound’s unique structure allows it to participate in various pathways, including substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-4-fluorobenzoate: Similar in structure but with an ethyl ester group instead of a potassium salt.

    2-chloro-4-fluorobenzoic acid: The parent acid form of potassium 2-chloro-4-fluorobenzoate.

    2-chloro-4-fluorobenzyl alcohol: A reduced form of the compound.

Uniqueness

This compound is unique due to its potassium salt form, which imparts different solubility and reactivity properties compared to its acid or ester counterparts. This makes it particularly useful in specific synthetic applications and industrial processes .

Properties

Molecular Formula

C7H3ClFKO2

Molecular Weight

212.65 g/mol

IUPAC Name

potassium;2-chloro-4-fluorobenzoate

InChI

InChI=1S/C7H4ClFO2.K/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

DMUGFBLRCCKJIZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)[O-].[K+]

Origin of Product

United States

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